molecular formula C14H9F4NO B5642223 N,2-bis(2,4-difluorophenyl)acetamide

N,2-bis(2,4-difluorophenyl)acetamide

Cat. No.: B5642223
M. Wt: 283.22 g/mol
InChI Key: KLOVMGSQIRYXJV-UHFFFAOYSA-N
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Description

N,2-bis(2,4-difluorophenyl)acetamide is a fluorinated aromatic acetamide derivative characterized by two 2,4-difluorophenyl groups attached to the acetamide backbone. Its structure comprises a central acetamide core (CH₃CONH₂) substituted at the nitrogen atom and the adjacent methyl carbon with 2,4-difluorophenyl moieties. The fluorine atoms at the ortho and para positions of the phenyl rings enhance its lipophilicity and metabolic stability, making it a candidate for applications in medicinal chemistry and agrochemicals .

This compound has been synthesized via nucleophilic substitution and condensation reactions, as evidenced in studies involving 2,4-difluorophenyl isothiocyanate and hydrazide intermediates . Its structural features, such as the electron-withdrawing fluorine atoms, influence its reactivity and interactions with biological targets, particularly in protein degradation systems and antimicrobial contexts .

Properties

IUPAC Name

N,2-bis(2,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F4NO/c15-9-2-1-8(11(17)6-9)5-14(20)19-13-4-3-10(16)7-12(13)18/h1-4,6-7H,5H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOVMGSQIRYXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CC(=O)NC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-bis(2,4-difluorophenyl)acetamide typically involves the reaction of 2,4-difluoroaniline with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{2,4-difluoroaniline} + \text{acetic anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N,2-bis(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the acetamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorobenzene derivatives, while reduction can produce amines.

Scientific Research Applications

N,2-bis(2,4-difluorophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,2-bis(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of N,2-bis(2,4-difluorophenyl)acetamide:

Compound Name Core Structure Substituents/Functional Groups Key Properties/Applications Reference
This compound Acetamide Two 2,4-difluorophenyl groups Protein degradation probes, antimicrobial
Tosufloxacin Quinolone 2,4-difluorophenyl at N-1, pyrrolidinyl Broad-spectrum fluoroquinolone antibiotic
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones 1,2,4-triazole 2,4-difluorophenyl, sulfonyl groups Antifungal/antimicrobial agents
Diflufenican Pyridinecarboxamide 2,4-difluorophenyl, trifluoromethylphenoxy Herbicide (inhibits carotenoid biosynthesis)

Physicochemical Properties

  • Lipophilicity: The logP value of this compound is higher than non-fluorinated acetamides (e.g., N-phenylacetamide) due to fluorine’s hydrophobic character. This property enhances its bioavailability and tissue penetration .
  • Thermal Stability : Differential scanning calorimetry (DSC) data for similar 2,4-difluorophenyl derivatives (e.g., triazoles in ) show melting points >200°C, suggesting comparable thermal robustness for the title compound .

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